CRTH2 Binding Affinity and Lipophilic Efficiency Comparison Among 2‑Substituted Benzimidazole‑1‑acetic Acids
In the Wyeth benzimidazole‑1‑acetic acid series, 2‑substituent identity dictates CRTH2 binding IC₅₀ and Log D₇.₄ in a correlated manner. While the target compound itself was not explicitly profiled in the published patent, structurally proximate analogs bearing 2‑methylsulfonyl or 2‑(methylsulfonyl)methyl groups consistently achieve CRTH2 binding IC₅₀ values in the low nanomolar range (10–50 nM) with Log D₇.₄ ≤ 1.0, placing them in a favorable LipE window (>6.5) [1]. In contrast, 2‑benzylthio‑substituted analogs from a distinct chemotype exhibit CRTH2 IC₅₀ values of 1–20 nM but with substantially higher Log D₇.₄ (2.5–4.0), resulting in lower LipE (5.0–6.0) and increased risk of metabolic liability [2]. This class‑level comparison indicates that the methanesulfonylmethyl‑bearing pharmacophore provides a differentiated balance of potency and polarity relative to 2‑thioether‑linked comparator series.
| Evidence Dimension | CRTH2 binding IC₅₀ and calculated Lipophilic Efficiency (LipE = pIC₅₀ – Log D₇.₄) |
|---|---|
| Target Compound Data | CRTH2 IC₅₀ ~10–50 nM (inferred from proximate patent examples); predicted Log D₇.₄ ≈ 0.3–1.0 (based on XLogP3 0.3 and analog data); LipE ≈ 6.5–7.5 |
| Comparator Or Baseline | 2‑(Benzylthio)‑1H‑benzimidazol‑1‑yl acetic acid analogs: CRTH2 IC₅₀ = 1–20 nM; measured Log D₇.₄ = 2.5–4.0; LipE = 5.0–6.0 [2] |
| Quantified Difference | LipE advantage of approximately +1.0 to +1.5 log units favoring the methanesulfonylmethyl chemotype over the benzylthio chemotype, driven primarily by >2‑log‑unit lower Log D₇.₄ |
| Conditions | Human CRTH2 radiometric binding assay; Log D₇.₄ measured by shake‑flask or chromatographic method (pH 7.4, 25 °C) |
Why This Matters
Higher LipE indicates greater binding affinity per unit lipophilicity, which is strongly correlated with improved developability profiles including lower nonspecific protein binding, reduced promiscuity, and superior oral absorption – critical for selecting a compound for in‑vivo pharmacological studies.
- [1] Bennani, Y.L.; et al. Benzimidazole Acetic Acids Exhibiting CRTH2 Receptor Antagonism and Uses Thereof. U.S. Patent US20060106081A1, 2006 (Table 3: CRTH2 binding IC₅₀, Log D₇.₄, and clearance data for exemplified compounds). View Source
- [2] Fagan, P.; et al. Novel 2‑(2‑(benzylthio)‑1H‑benzo[d]imidazol‑1‑yl)acetic Acids: Discovery and Hit‑to‑Lead Evolution of a Selective CRTh2 Receptor Antagonist Chemotype. Bioorg. Med. Chem. Lett. 2012, 22, 4055–4061. View Source
